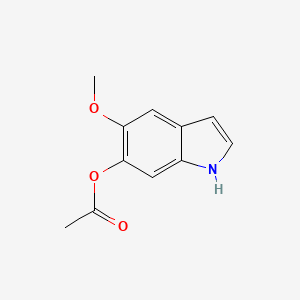

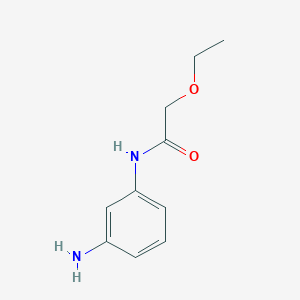

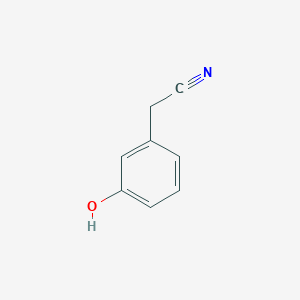

N-(3-Aminophenyl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various nitrophenols and an aminoacetyl chloride derivative . Another paper describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . Additionally, the Leuckart reaction was used to synthesize a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods typically involve multi-step reactions, including the use of catalysts, and are characterized by their ability to introduce various functional groups into the acetamide structure.

Molecular Structure Analysis

The molecular structures of the synthesized acetamides are often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of certain compounds was determined by X-ray crystallography, revealing details such as intermolecular hydrogen bonds and intramolecular interactions . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed linearly extended conformations and highlighted the importance of hydrogen bonding and packing interactions .

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide was achieved using a novel Pd/C catalyst . Another study reported the synthesis of 3-aminooxindoles via acid-promoted cyclization of α-imino-N-arylamides and α-azido-N-arylamides . These reactions are crucial for modifying the chemical structure of acetamide derivatives to obtain compounds with specific properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures, can affect the melting points, solubility, and stability of these compounds . The electronic behavior of intramolecular hydrogen bonds was established by NBO studies, which can provide insights into the reactivity and interaction of these molecules with biological targets . The compounds' anticonvulsant activities were linked to specific molecular features, suggesting that the physical and chemical properties of acetamides are closely related to their potential pharmacological effects .

Aplicaciones Científicas De Investigación

Chemoselective Acetylation for Antimalarial Drug Synthesis

One study explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process was optimized using immobilized lipase as the catalyst, highlighting the potential of enzymatic methods in developing pharmaceutical intermediates with high specificity and under mild conditions (Magadum & Yadav, 2018).

In Vitro Efficacy Against Malaria

Research on 2,N-bisarylated 2-ethoxyacetamides demonstrated their in vitro efficacy against drug-resistant Plasmodium falciparum strains. This study identified four inhibitors with significant activity, suggesting these compounds as potential antimalarial agents (Gutteridge et al., 2016).

Anticancer Activity

Another investigation focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity. This compound was synthesized and its structure confirmed by various analytical techniques, demonstrating potential as an anticancer drug through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Novel Anthelminthic Chemical Class

Amidantel, an aminophenylamidine derived from similar chemical classes, was identified as a potent anthelminthic with a broad spectrum of activity against various parasites in animals. This discovery highlights the versatility of aminophenyl compounds in developing new treatments for parasitic infections (Wollweber et al., 1979).

Green Synthesis of Dye Intermediates

The catalytic hydrogenation process for N-(3-Amino-4-methoxyphenyl)acetamide was optimized for the green synthesis of azo disperse dyes. This study presents an environmentally friendly approach to producing important dye intermediates, reducing the need for harsh reductive agents in the industry (Zhang, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBQQZYQXGXZTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-ethoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)